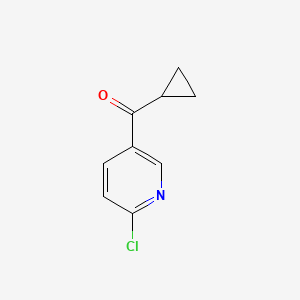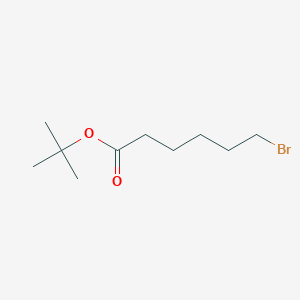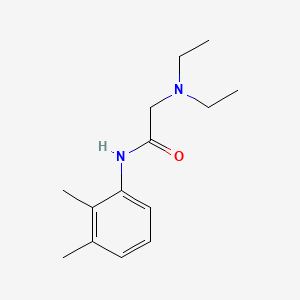
2-(Oxetan-3-yl)ethanol
Overview
Description
2-(Oxetan-3-yl)ethanol, also known as 2-(3-oxetanyl)ethanol, is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-(Oxetan-3-yl)ethanol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The InChI code for 2-(Oxetan-3-yl)ethanol is 1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 . The InChI key is LBOMVZHWFXVFLY-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-(Oxetan-3-yl)ethanol are complex and varied. For instance, it has been shown that increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis
2-(Oxetan-3-yl)ethanol is a liquid at room temperature . It should be stored in an inert atmosphere, under -20C . Its density is 1.051 , and it has a boiling point of 206℃ .Scientific Research Applications
Organic Synthesis
2-(Oxetan-3-yl)ethanol is a valuable building block in organic synthesis. Its oxetane ring, a four-membered cyclic ether, is known for its ring strain, making it highly reactive. This compound can be used to introduce the oxetane moiety into larger molecules, which can significantly alter their chemical properties. For example, it can be used in the synthesis of complex natural products or pharmaceuticals where the oxetane ring can improve metabolic stability and membrane permeability .
Medicinal Chemistry
In medicinal chemistry, 2-(Oxetan-3-yl)ethanol serves as a precursor for the synthesis of various pharmacologically active molecules. The oxetane ring is particularly interesting due to its presence in several biologically active compounds. It can be used to create new analogs of existing drugs to enhance their efficacy or reduce side effects. The introduction of an oxetane ring into drug-like molecules can also improve their pharmacokinetic properties .
Material Science
The unique structure of 2-(Oxetan-3-yl)ethanol makes it a candidate for the development of new materials. Its incorporation into polymers can lead to materials with novel properties, such as increased tensile strength or improved thermal stability. Researchers in material science may explore the use of this compound in creating new types of adhesives, coatings, or composite materials .
Chemical Synthesis
2-(Oxetan-3-yl)ethanol can act as a versatile intermediate in chemical synthesis. It can undergo various chemical reactions, such as ring-opening polymerization, to form polyethers or other polymers. Additionally, its ability to participate in different organic reactions makes it a useful compound for synthesizing a wide range of chemical products .
Chromatography
In chromatography, 2-(Oxetan-3-yl)ethanol could potentially be used as a stationary phase modifier. Its polar nature and the presence of the oxetane ring might influence the separation of compounds based on their interaction with the stationary phase. This application could be particularly useful in the separation of complex mixtures in analytical chemistry .
Analytical Chemistry
As an analytical reagent, 2-(Oxetan-3-yl)ethanol can be used in various spectroscopic and chromatographic methods. It may serve as a standard or a calibration compound in mass spectrometry or NMR spectroscopy due to its well-defined structure and properties .
Life Sciences
In life sciences, 2-(Oxetan-3-yl)ethanol can be used in biochemical studies as a probe or a linker molecule. It can be attached to biomolecules to study their behavior or to modify their function. For instance, it could be used to label proteins or nucleic acids, allowing researchers to track their location or interactions within cells .
Environmental Chemistry
The compound’s potential applications in environmental chemistry include its use as a tracer or a model compound in environmental fate studies. Its degradation or transformation in various environmental conditions can be studied to understand the behavior of similar compounds in ecosystems .
Safety and Hazards
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which 2-(oxetan-3-yl)ethanol belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Oxetanes are known to undergo various chemical reactions, including ring-opening, which can lead to interactions with biological targets . The unique structure of 2-(Oxetan-3-yl)ethanol may allow it to interact with its targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
Oxetanes have been shown to be involved in various chemical reactions, suggesting that they may affect a range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, suggest that it may have certain pharmacokinetic characteristics .
Result of Action
The compound’s unique structure suggests that it may have specific effects on its targets, potentially leading to changes in cellular function .
Action Environment
The action of 2-(Oxetan-3-yl)ethanol can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C, suggesting that temperature and atmospheric conditions can affect its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment .
properties
IUPAC Name |
2-(oxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOMVZHWFXVFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445595 | |
| Record name | 2-(oxetan-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yl)ethanol | |
CAS RN |
251922-46-0 | |
| Record name | 2-(oxetan-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxetan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)



